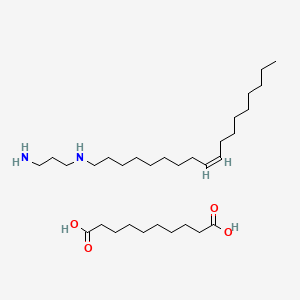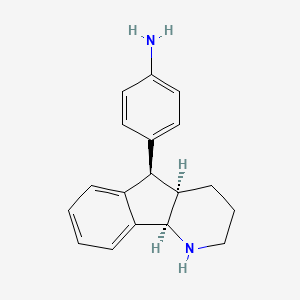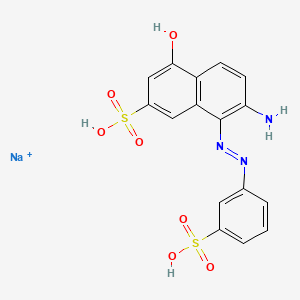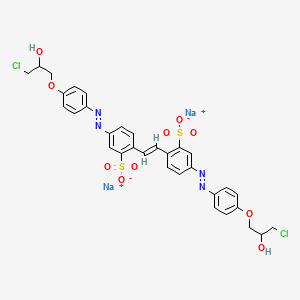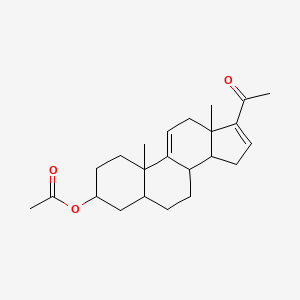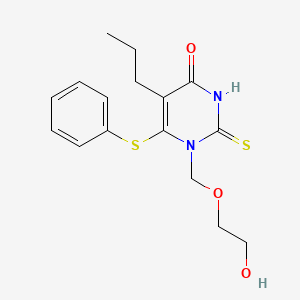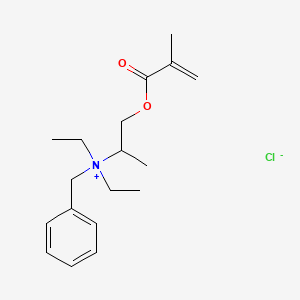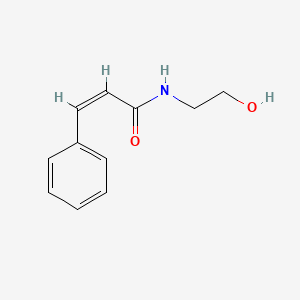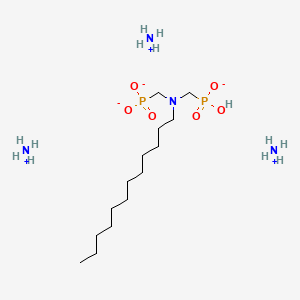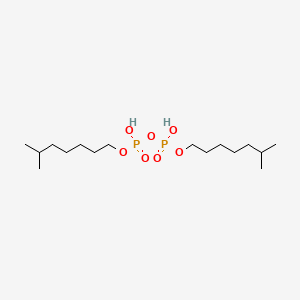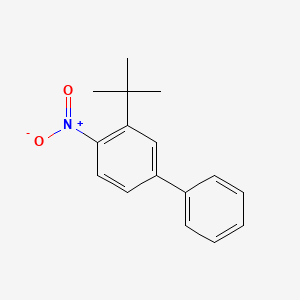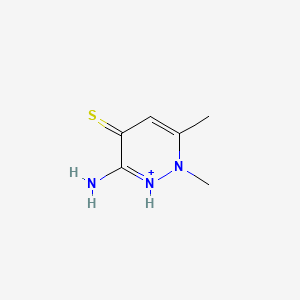
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various pharmaceutical and agrochemical applications. The presence of amino, methyl, and mercapto groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of 3-amino-1,6-dimethyl-4-mercaptohydrazine with a suitable diketone under acidic conditions can yield the desired pyridazinium compound .
Industrial Production Methods
Industrial production of pyridazinium compounds often involves the use of continuous flow reactors to ensure high yield and purity. The process typically includes the preparation of hydrazine intermediates followed by cyclization under controlled temperature and pressure conditions. The use of catalysts such as Lewis acids can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- involves its interaction with various molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. The compound can also undergo redox reactions, influencing oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with similar biological activities.
Pyridazinone: Contains a carbonyl group, offering different reactivity.
Pyrazine: Another diazine with distinct chemical properties.
Uniqueness
Pyridazinium, 3-amino-1,6-dimethyl-4-mercapto- is unique due to the presence of both amino and mercapto groups, which provide versatile reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
82608-12-6 |
|---|---|
Molecular Formula |
C6H10N3S+ |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-amino-1,6-dimethylpyridazin-2-ium-4-thione |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(10)6(7)8-9(4)2/h3H,1-2H3,(H2,7,8)/p+1 |
InChI Key |
AAGTZVMHWKDZGW-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=S)C(=[NH+]N1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


